molecular formula C18H17Cl2NO B1614166 2,5-Dichloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-83-5

2,5-Dichloro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1614166
CAS No.: 898776-83-5
M. Wt: 334.2 g/mol
InChI Key: FHUFVBWDHVGEOW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-15-7-8-17(20)16(11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUFVBWDHVGEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642766
Record name (2,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-83-5
Record name Methanone, (2,5-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring and chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₁₈H₁₇Cl₂NO
  • Molecular Weight : 334.25 g/mol
  • CAS Registry Number : 898776-83-5
  • Structural Features: A benzophenone backbone substituted with two chlorine atoms at the 2- and 5-positions of one aromatic ring and a pyrrolidinomethyl group (-CH₂-pyrrolidine) at the 4'-position of the second aromatic ring .

Comparison with Structurally Similar Compounds

Structural Isomers: Dichloro Substitution Patterns

The position of chlorine atoms on the benzophenone scaffold significantly influences physicochemical properties. Key isomers include:

Compound Name Chlorine Positions Molecular Formula CAS Number Key Features
2,5-Dichloro-4'-pyrrolidinomethyl BP 2,5 C₁₈H₁₇Cl₂NO 898776-83-5 Balanced electronic effects; moderate steric hindrance
3,4-Dichloro-4'-pyrrolidinomethyl BP 3,4 C₁₈H₁₇Cl₂NO 898776-85-7 Adjacent chlorines increase steric bulk; may alter π-stacking interactions
3,5-Dichloro-4'-pyrrolidinomethyl BP 3,5 C₁₈H₁₇Cl₂NO 898776-87-9 Symmetrical substitution; enhanced dipole moment

Key Observations :

  • Steric Effects : 3,4-Dichloro substitution creates steric crowding, which may reduce solubility in polar solvents.

Substituent Variations: Pyrrolidinomethyl vs. Other Amine Groups

Replacing the pyrrolidinomethyl group with other amine-containing substituents alters reactivity and bioavailability:

Compound Name Substituent Group Molecular Formula CAS Number Key Differences
2,5-Dichloro-4'-pyrrolidinomethyl BP Pyrrolidinomethyl C₁₈H₁₇Cl₂NO 898776-83-5 Five-membered pyrrolidine ring: moderate basicity, flexible conformation
2,4-Dichloro-4'-(4-methylpiperazinomethyl) BP 4-Methylpiperazinomethyl C₁₉H₂₀Cl₂N₂O 898792-75-1 Six-membered piperazine ring: higher basicity, potential for additional H-bonding
2-Chloro-4-(2,5-dimethylpyrrolyl)-4'-methyl BP 2,5-Dimethylpyrrolyl C₂₀H₁₈ClNO 3069797 Non-basic pyrrole ring: aromatic, electron-rich; alters redox properties

Key Observations :

  • Basicity: Piperazinomethyl derivatives (e.g., 898792-75-1) are more basic than pyrrolidinomethyl analogs due to the additional nitrogen in piperazine .
  • Conformational Flexibility: Pyrrolidinomethyl’s five-membered ring offers greater conformational flexibility compared to rigid aromatic substituents like pyrrolyl .

Functional Group Variations: Comparison with Other Benzophenones

Benzophenones with hydroxy or methoxy groups differ in applications and reactivity:

Compound Name Functional Groups Key Applications Key Differences from 2,5-Dichloro-4'-pyrrolidinomethyl BP
Benzophenone-1 (BP-1) 2,4-Dihydroxy UV filtering (sunscreens) Hydroxy groups enable H-bonding; less lipophilic
4,4'-Dihydroxybenzophenone 4,4'-Dihydroxy Polymer stabilizer Polar, high solubility in water; prone to oxidation
Target Compound Dichloro, pyrrolidinomethyl Pharmaceutical intermediates Chlorine and amine groups enhance lipid solubility and metabolic stability

Biological Activity

2,5-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-83-5) is an organic compound belonging to the benzophenone class, characterized by a unique structure featuring a pyrrolidine ring and two chlorine atoms at the 2 and 5 positions of the benzophenone core. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C18H17Cl2NO
  • Molecular Weight : 334.24 g/mol
  • Structure : The presence of the pyrrolidine ring and chlorine substituents enhances its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy that suggests its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity. The structural characteristics, particularly the chlorinated aromatic system and the pyrrolidine moiety, enhance its binding affinity and specificity.

Case Studies

  • Antimicrobial Efficacy
    • A study investigated the antimicrobial effects of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth.
    • Table 1: Antimicrobial Activity Results
      Concentration (µg/mL)S. aureus Inhibition (%)E. coli Inhibition (%)
      104530
      507055
      1009080
  • Anticancer Studies
    • Another study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings indicated that treatment with varying concentrations resulted in significant reductions in cell viability.
    • Table 2: Cytotoxicity Assay Results
      Concentration (µM)Viability (%)
      185
      560
      1030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-4'-pyrrolidinomethyl benzophenone
Reactant of Route 2
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2,5-Dichloro-4'-pyrrolidinomethyl benzophenone

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